molecular formula C20H19F3N4O B6451824 4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile CAS No. 2549018-48-4

4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile

Cat. No. B6451824
CAS RN: 2549018-48-4
M. Wt: 388.4 g/mol
InChI Key: PLRXCXUDWDEFBX-UHFFFAOYSA-N
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Description

The compound “4-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)benzonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to contribute to the unique biological properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to contribute to the unique biological properties of these compounds .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to inhibit various enzymes and receptors

Mode of Action

It’s likely that the compound interacts with its targets by forming covalent bonds, leading to changes in the targets’ function .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect various pathways, including the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds, which are crucial for many biological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds with a -cf3 group have been found to exhibit improved drug potency by lowering the pk a of the cyclic carbamate . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have moderate inhibitory activity toward certain enzymes . This suggests that the compound may have potential therapeutic effects.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives and the exploration of their potential applications are expected to be an important area of future research .

properties

IUPAC Name

4-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c1-26(18-17(20(21,22)23)5-2-10-25-18)16-4-3-11-27(13-16)19(28)15-8-6-14(12-24)7-9-15/h2,5-10,16H,3-4,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRXCXUDWDEFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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